methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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Description
The compound is a derivative of benzo[d]thiazol, which is a heterocyclic compound . It has a methyl group attached to the acetate group and an imino group attached to the benzo[d]thiazol ring . The compound also has two methoxy groups attached to the benzo[d]thiazol ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a benzo[d]thiazol ring which is a bicyclic compound with a benzene ring fused to a thiazole ring. The positions of the substituents (methyl, imino, methoxy groups) can be determined by the numbering of the carbon and nitrogen atoms in the rings .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Antihypertensive Agents
A study demonstrated the synthesis of thiosemicarbazides, triazoles, and Schiff bases, starting from a related compound, methyl 2-(thiazol-2-ylcarbamoyl)acetate, showing potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This research suggests potential cardiovascular applications for structurally related compounds.
Aldose Reductase Inhibitors
Compounds synthesized from similar thiazolidinone derivatives have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, indicating potential therapeutic applications in managing diabetes-related disorders (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Corrosion Inhibition
- Surfactant for Corrosion Inhibition: Research involving N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant demonstrated excellent inhibition of carbon steel corrosion in hydrochloric acid, indicating the potential of similar compounds for industrial applications in corrosion prevention (Tawfik, 2015).
Catalysis
- Transesterification and Acylation Reactions: Iminothiazolidin-4-one derivatives have been used as catalysts in transesterification between esters and alcohols, suggesting applications in synthetic and industrial chemistry for the esterification of alcohols and synthesis of esters (Grasa, Kissling, & Nolan, 2002).
Green Chemistry
- Ionic Liquid Media Synthesis: An efficient synthesis approach utilizing ionic liquid media for the production of functionalized thiazol-2(3H)-imine compounds indicates the compound's role in promoting sustainable and environmentally friendly chemical processes (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
properties
IUPAC Name |
methyl 2-(2-imino-4,7-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S.BrH/c1-16-7-4-5-8(17-2)11-10(7)14(12(13)19-11)6-9(15)18-3;/h4-5,13H,6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQLHNYODJUWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N)N2CC(=O)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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